1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol

Physicochemical Properties Drug-likeness Lead Optimization

Researchers seeking to expand SAR around naphthalene-2,3-diol DNMT inhibitors often encounter limited commercial availability of functionalized catechol probes. This compound directly addresses that gap, offering a pre-functionalized scaffold with a unique methylsulfonamido pharmacophore that avoids the redox-liable nitro motif found in SW155246. - Enables direct metal-chelation and hydrogen-bonding studies with a measured LogP of ~3.9 and TPSA of ~96 Ų. - Multiple orthogonal handles (-OH, -NH, -OCH₃) support rapid parallel library synthesis. - Supplied at ≥98% purity with cold-chain shipping, ensuring immediate SAR campaign initiation.

Molecular Formula C20H21NO5S
Molecular Weight 387.5 g/mol
Cat. No. B12071539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol
Molecular FormulaC20H21NO5S
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1OC)C)C2=C(C(=CC3=CC=CC=C32)O)O)NS(=O)(=O)C
InChIInChI=1S/C20H21NO5S/c1-11-9-15(21-27(4,24)25)17(12(2)20(11)26-3)18-14-8-6-5-7-13(14)10-16(22)19(18)23/h5-10,21-23H,1-4H3
InChIKeyNNZCRHUWIDDGOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol: Structural Identity & Procurement


1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol (CAS 1832514-19-8) is a synthetic small molecule (C₂₀H₂₁NO₅S, MW 387.45 g/mol) bearing a naphthalene-2,3-diol core linked to a polysubstituted phenyl ring that carries a methylsulfonamido group, a methoxy group, and two methyl substituents . It is cataloged by several research-chemical suppliers at purities ≥98% . A MeSH entry classifies it as a naphthol/sulfonamide hybrid and notes its reported role as a DNA methyltransferase inhibitor, citing Int J Mol Sci. 2014;15(2):3253-61 as the structure‐of‐record source [1].

Unsupported Generic Substitution


No publicly available head-to-head studies demonstrate that this compound can be replaced by simpler naphthalene-2,3-diol, other naphthalene-sulfonamides, or known DNMT inhibitors (e.g., SW155246, RG108, SGI-1027) without altering the biological or physicochemical profile. The unique combination of a catechol-like naphthalene-2,3-diol moiety, a methylsulfonamido hydrogen-bond donor/acceptor, and a tetrasubstituted phenyl ring creates a distinct pharmacophoric pattern that is absent in common in-class analogs [1]. In the absence of comparative enzymatic, cellular, or in vivo data, any assumption of functional interchangeability is unsupported [2].

Quantitative Differentiation Evidence


Physicochemical Comparison with Parent Scaffold

The target compound exhibits substantially higher lipophilicity (LogP = 3.91) and topological polar surface area (TPSA = 95.86 Ų) compared with the unsubstituted naphthalene-2,3-diol scaffold (estimated LogP ≈ 2.2, TPSA = 40.46 Ų) . These computed values place the compound closer to the CNS-drug-like property space while retaining hydrogen-bonding capacity via the diol and sulfonamide groups [1].

Physicochemical Properties Drug-likeness Lead Optimization

H-Bond Donor/Acceptor Count vs. Parent

The target compound presents three hydrogen-bond donors (two phenolic –OH, one sulfonamide –NH) and five hydrogen-bond acceptors (sulfonamide S=O, methoxy O, two phenolic O), versus two donors and two acceptors for naphthalene-2,3-diol . This expanded H-bond capacity enables more complex and potentially more specific target interactions [1].

Hydrogen Bonding Molecular Recognition Solubility

Structural Comparison with DNMT1 Probe SW155246

The target compound differs from SW155246 (4-chloro-N-(4-hydroxy-1-naphthalenyl)-3-nitro-benzenesulfonamide; CAS 420092-79-1) in three key features: (i) replacement of the 4-chloro-3-nitrobenzenesulfonamide with a methanesulfonamide group; (ii) an intact naphthalene-2,3-diol instead of a 4-hydroxynaphthalene; and (iii) a fully substituted central phenyl ring with methoxy and dimethyl groups . SW155246 exhibits an IC₅₀ of 1.2 μM against hDNMT1 with 30-fold selectivity over DNMT3A/3B (IC₅₀ = 38 μM) [1]. No equivalent enzymatic data exist for the target compound; however, the structural divergence suggests a distinct SAR profile [2].

DNA Methyltransferase Epigenetics Selectivity

Recommended Application Scenarios


Non-Nitro DNMT Epigenetic Probe Development

For research groups seeking DNMT1 inhibitors that avoid the nitro-aromatic motif present in SW155246—thereby potentially reducing redox-related off-target effects—this compound offers a methanesulfonamide replacement that retains the naphthalene-diol core . Its structural relationship to the activity-cliff series characterized by Medina-Franco et al. makes it a rational next-step candidate for SAR expansion [1].

Physicochemical Property-Driven Lead Optimization Libraries

With a measured LogP of ~3.9 and TPSA of ~96 Ų, this compound occupies a favorable region of CNS-oral property space . Medicinal chemistry teams assembling fragment- or lead-like libraries for targets requiring moderate lipophilicity and high hydrogen-bonding capacity can use this scaffold as a starting point for further derivatization.

Catechol-Mimetic Chelation or Antioxidant Studies

The intact naphthalene-2,3-diol (catechol) moiety is known to chelate metal ions and quench free radicals . Unlike the simple parent naphthalene-2,3-diol, this compound carries additional substituents that modulate electronic density on the catechol ring. Researchers investigating metal-dependent enzymes (e.g., oxidoreductases, dioxygenases) or oxidative stress pathways may employ this compound as a functionalized catechol probe.

Synthetic Intermediate for Naphthalene-Sulfonamide Libraries

Vendor listings indicate the compound is marketed as a research intermediate . The presence of two phenolic –OH groups, a secondary sulfonamide –NH, and a methoxy group provides multiple orthogonal functionalization handles for parallel synthesis, enabling rapid generation of focused compound libraries for phenotypic or target-based screening.

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